2-(4-bromo-3-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine
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Overview
Description
2-(4-bromo-3-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine is a chemical compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an isoindoline moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine typically involves multiple steps. One common method starts with the preparation of (4-bromo-3-methylphenyl)methanol. This intermediate can be synthesized by reducing methyl 4-bromo-3-methylbenzoate with lithium aluminum hydride in tetrahydrofuran at low temperatures . The next step involves the cyclization of this intermediate with appropriate reagents to form the isoindoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
2-(4-bromo-3-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets and pathways. The bromine and methyl groups in the phenyl ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The isoindoline moiety may also play a role in its biological activity by interacting with cellular components and modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-3-methylphenyl)(methyl)sulphane
- N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
- Methyl 4-bromo-3-methylbenzoate
Uniqueness
2-(4-bromo-3-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine is unique due to its specific structural features, such as the combination of a bromine atom, a methyl group, and an isoindoline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(4-bromo-3-methylphenyl)-3H-isoindol-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2/c1-10-8-12(6-7-14(10)16)18-9-11-4-2-3-5-13(11)15(18)17/h2-8,17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWCXWBMHTYOHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2=N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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